NNMT Inhibition Potency: N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine (Ki 89 nM) vs. Other Small-Molecule NNMT Inhibitors
N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine demonstrates nanomolar inhibition of human NNMT, with a reported Ki value of 89 nM in an enzymatic assay [1]. This potency positions the compound within the mid-to-high nanomolar range compared to other reported NNMT inhibitors: for example, the covalent inhibitors HS58a-C2 (IC50 = 200–410 nM) and HS312 (IC50 = 180–350 nM) [2], and the macrocyclic peptide inhibitors (IC50 as low as 229 nM) [3]. While more potent inhibitors exist (e.g., JBSNF-000028, IC50 = 33 nM; certain bisubstrate inhibitors with single-digit nanomolar IC50 values) [4], the 89 nM Ki value of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine represents a useful starting point for structure-activity relationship (SAR) studies or as a tool compound for NNMT target validation, particularly given its distinct tetrahydroquinoline chemotype.
| Evidence Dimension | Inhibition of human nicotinamide N-methyltransferase (NNMT) |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | HS58a-C2 (IC50 = 200–410 nM); HS312 (IC50 = 180–350 nM); JBSNF-000028 (IC50 = 33 nM); Macrocyclic peptides (IC50 ≥ 229 nM) |
| Quantified Difference | Target compound is ~2–5-fold more potent than HS58a-C2/HS312; ~2.5-fold less potent than JBSNF-000028; and >2.5-fold more potent than the least potent macrocyclic peptide. |
| Conditions | Inhibition of N-terminal His6-tagged wild type human NNMT expressed in Escherichia coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium levels [1]. |
Why This Matters
This Ki value establishes a quantitative benchmark for NNMT inhibition, enabling researchers to select this compound as a reference inhibitor with a defined potency rank order relative to other chemotypes.
- [1] BindingDB. BDBM50247634 (CHEMBL4067973). Affinity Data: Ki 89 nM for NNMT. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247634 (accessed 2026-04-18). View Source
- [2] Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ. Bioorganic & Medicinal Chemistry, 2018. DOI: 10.1016/j.bmc.2018.04.017. View Source
- [3] Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology, 2021, 2, 1546-1555. DOI: 10.1039/D1CB00134E. View Source
- [4] JBSNF-000028 TFA. TargetMol. Product Information. https://www.targetmol.cn/compound/JBSNF-000028_TFA (accessed 2026-04-18). View Source
